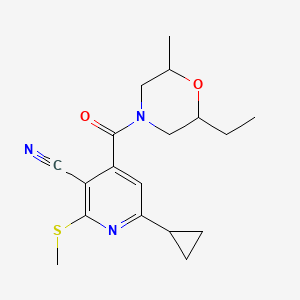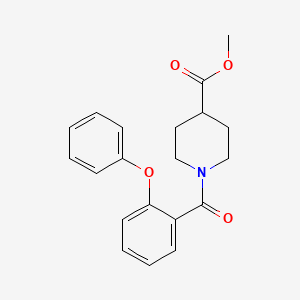
(2R)-1-diisopropoxyphosphoryl-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the chemical structure “CC1N(C1)P(OC©C)(OC©C)=O” is a phosphoramidate derivative. Phosphoramidates are a class of compounds that contain a phosphorus atom bonded to an amide group. These compounds are of significant interest due to their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidates typically involves the reaction of a phosphorochloridate with an amine. For the compound “CC1N(C1)P(OC©C)(OC©C)=O”, the synthesis can be achieved through the following steps:
Starting Materials: The synthesis begins with the preparation of the phosphorochloridate intermediate.
Reaction with Amine: The phosphorochloridate is then reacted with an amine under controlled conditions to form the desired phosphoramidate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of phosphoramidates involves large-scale reactions using automated reactors. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification and Quality Control: The product is purified and subjected to rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidates undergo various chemical reactions, including:
Oxidation: Phosphoramidates can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert phosphoramidates to phosphines.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphoramidate oxides, phosphines, and substituted phosphoramidates.
Applications De Recherche Scientifique
Phosphoramidates have a wide range of applications in scientific research:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Biology: Phosphoramidates are studied for their potential as enzyme inhibitors and substrates.
Medicine: They are explored for their antiviral and anticancer properties.
Industry: Phosphoramidates are used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphoramidates involves the interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Phosphoramidates inhibit enzymes by forming stable complexes with them.
Signal Transduction: They can interfere with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Phosphoramidates can be compared with other phosphorus-containing compounds such as phosphates and phosphonates. The key differences include:
Phosphates: Phosphates have a phosphorus atom bonded to four oxygen atoms, whereas phosphoramidates have a phosphorus atom bonded to an amide group.
Phosphonates: Phosphonates contain a phosphorus-carbon bond, while phosphoramidates have a phosphorus-nitrogen bond.
List of Similar Compounds
Phosphates: Examples include adenosine triphosphate (ATP) and sodium phosphate.
Phosphonates: Examples include glyphosate and fosfomycin.
This detailed article provides a comprehensive overview of the compound “CC1N(C1)P(OC©C)(OC©C)=O”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-di(propan-2-yloxy)phosphoryl-2-methylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-7(2)12-14(11,13-8(3)4)10-6-9(10)5/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALAZZMAEHYRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2901497.png)
![N-(5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2901501.png)



![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2901507.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)


![3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2901513.png)
![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2901517.png)

